molecular formula C9H10O2 B153942 4,6-Dimethyl-1,3-benzodioxole CAS No. 125460-36-8

4,6-Dimethyl-1,3-benzodioxole

Cat. No. B153942
M. Wt: 150.17 g/mol
InChI Key: LBRNQJBOHXMZEG-UHFFFAOYSA-N
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Patent
US05082848

Procedure details

3,5-Dimethylcatechol (13.8 g) in a vigorously stirred mixture of dimethylsulphoxide (150 ml), dichloromethane (10 g) and sodium hydroxide (8.3 g) under nitrogen atmosphere was heated over an oil bath (120°-130° C.) for 2 hours. The mixture was poured into water (600 ml) and extracted (×4) with ether. The ethereal solution was dried and evaporated to afford 3,5-dimethyl-l,2-(methylenedioxy)benzene (14.0 g, 93%) as an oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:4]([OH:5])[C:3]=1[OH:10].[CH3:11]S(C)=O.ClCCl.[OH-].[Na+]>O>[CH3:1][C:2]1[C:3]2[O:10][CH2:11][O:5][C:4]=2[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC1=C(C(O)=CC(=C1)C)O
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 g
Type
reactant
Smiles
ClCCl
Name
Quantity
8.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated over an oil bath (120°-130° C.) for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted (×4) with ether
CUSTOM
Type
CUSTOM
Details
The ethereal solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(C=C(C1)C)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.